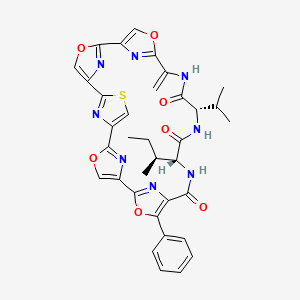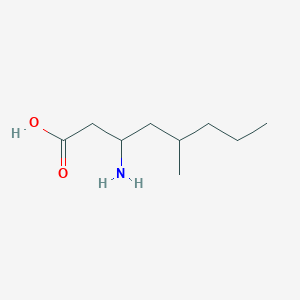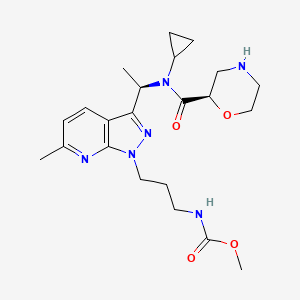
Cytidine 5'-Diphosphate Trisodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 5’-diphosphate (trisodium salt) is a nucleotide compound that plays a crucial role in various biochemical processes. It is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. This compound is involved in the synthesis of DNA and RNA, making it essential for genetic information transfer and cellular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cytidine 5’-diphosphate (trisodium salt) is synthesized from cytidine monophosphate through the transfer of a phosphoryl group from adenosine triphosphate, catalyzed by the enzyme uridine monophosphate kinase . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
In industrial settings, the production of cytidine 5’-diphosphate (trisodium salt) involves large-scale enzymatic reactions using recombinant enzymes to enhance yield and purity. The process includes fermentation, purification, and crystallization steps to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine 5’-diphosphate (trisodium salt) undergoes various chemical reactions, including:
Phosphorylation: Conversion to cytidine triphosphate.
Hydrolysis: Breakdown into cytidine monophosphate and inorganic phosphate.
Substitution: Reaction with other nucleotides to form nucleic acid chains.
Common Reagents and Conditions
Phosphorylation: Requires adenosine triphosphate and uridine monophosphate kinase.
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Substitution: Involves nucleotidyl transferases and appropriate buffer systems.
Major Products
Cytidine triphosphate: Formed through phosphorylation.
Cytidine monophosphate: Produced via hydrolysis.
Nucleic acid chains: Result from substitution reactions.
Applications De Recherche Scientifique
Cytidine 5’-diphosphate (trisodium salt) has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays and nucleotide synthesis.
Biology: Essential for studying DNA and RNA synthesis, gene expression, and cellular metabolism.
Medicine: Investigated for its potential in treating genetic disorders and as a component in nucleotide-based therapies.
Industry: Utilized in the production of nucleotides and nucleic acids for research and pharmaceutical applications
Mécanisme D'action
Cytidine 5’-diphosphate (trisodium salt) exerts its effects by serving as a substrate for various enzymes involved in nucleotide metabolism. It is converted to cytidine triphosphate, which participates in the synthesis of RNA and DNA. The compound also acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine triphosphate: A nucleoside triphosphate involved in RNA synthesis.
Cytidine monophosphate: A nucleotide used in the synthesis of cytidine diphosphate.
Uridine diphosphate: A nucleotide involved in carbohydrate metabolism.
Uniqueness
Cytidine 5’-diphosphate (trisodium salt) is unique due to its role as an intermediate in the synthesis of cytidine triphosphate and its involvement in various biochemical pathways. Its trisodium salt form enhances its solubility and stability, making it suitable for industrial and research applications .
Propriétés
Formule moléculaire |
C9H12N3Na3O11P2 |
|---|---|
Poids moléculaire |
469.12 g/mol |
Nom IUPAC |
trisodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O11P2.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
Clé InChI |
JENUKVZGXGULDX-LLWADOMFSA-K |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)
![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)


![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)

![(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)




